2,5-DIMETHYL-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE
Overview
Description
2,5-DIMETHYL-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a pyrrolidine ring, and a benzene ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring and the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHYL-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzene ring or the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2,5-DIMETHYL-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,5-DIMETHYL-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrrolidine ring can enhance binding affinity and selectivity. The compound’s unique structure allows it to interact with various biological targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1H-pyrrole-1-yl derivatives: These compounds share the pyrrole ring structure and have similar biological activities.
Benzene sulfonamide derivatives: These compounds have the sulfonamide group and are used in similar applications.
Pyrrolidine-based compounds: These compounds feature the pyrrolidine ring and are studied for their diverse biological activities.
Uniqueness
2,5-DIMETHYL-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE is unique due to its combination of structural features, including the sulfonamide group, the pyrrolidine ring, and the substituted benzene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2,5-dimethyl-N-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-5-6-16(2)19(12-15)26(24,25)21-13-17-7-9-18(10-8-17)14-22-11-3-4-20(22)23/h5-10,12,21H,3-4,11,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWCXVJNRGYQEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)CN3CCCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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